molecular formula C14H14BrNO4S B3466144 N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide

N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3466144
M. Wt: 372.24 g/mol
InChI Key: SKKIJXBAMLGTQM-UHFFFAOYSA-N
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Description

The compound “N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide” is likely to be an organic compound containing a sulfonamide group. Sulfonamides are a significant class of compounds used in several areas such as medicine and materials .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, sulfonamides like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” are typically synthesized by an amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction is also used to analyze the single crystal of the compound .


Chemical Reactions Analysis

The chemical reactions involving sulfonamides can be quite diverse. For instance, sulfonamides can participate in reactions with amines, alcohols, and other nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods such as Density Functional Theory (DFT). These methods can provide insights into the molecule’s electrostatic potential, frontier molecular orbital, and other properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand the potential hazards and safety precautions .

Future Directions

The future directions in the research of sulfonamides could involve the design and synthesis of new sulfonamide compounds with improved properties and activities. This could include the development of sulfonamides with enhanced biological activity, improved selectivity, or reduced side effects .

Properties

IUPAC Name

N-(3-bromophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIJXBAMLGTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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